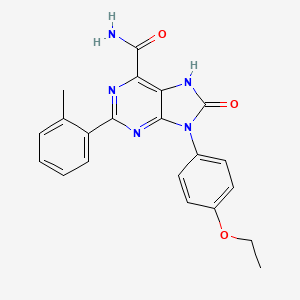

![molecular formula C20H22N4O2S2 B2586126 4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189730-91-3](/img/structure/B2586126.png)

4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

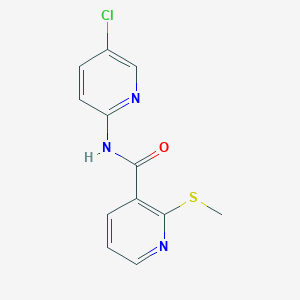

The compound “4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule with the molecular formula C20H22N4O2S2 .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, with an isopentyl group at the 4-position and a (3-methoxybenzyl)thio group at the 1-position .Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, albeit with moderate yield due to the retro-Michael reaction. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics .

Antimicrobial Properties

Thiophene derivatives, including those containing triazole moieties, have shown promising antimicrobial activity. Compound 12, derived from the mentioned compound, exhibited significant inhibitory effects against various organisms, particularly B. subtilis, E. coli, P. vulgaris, and S. aureus .

Nanoparticle Synthesis

The compound’s derivatives have been investigated for their potential in nanoparticle synthesis. Nanoparticles with an average size of 22 nm were obtained, demonstrating their potential applications in nanotechnology .

1,3,4-Oxadiazole Derivatives

The compound’s structure suggests potential for synthesizing 1,3,4-oxadiazole derivatives. These compounds have diverse biological activities and are of interest in drug discovery .

Aza-Michael Reaction

The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. This transformation can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes, making it an efficient protocol for constructing bioactive compounds .

Future Directions

The future directions for research on “4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” and similar compounds could involve further exploration of their synthesis, mechanism of action, and potential applications, particularly in the context of PI3K inhibition and cancer treatment .

properties

IUPAC Name |

12-[(3-methoxyphenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-13(2)7-9-23-18(25)17-16(8-10-27-17)24-19(23)21-22-20(24)28-12-14-5-4-6-15(11-14)26-3/h4-6,8,10-11,13H,7,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOYRUQRSSAURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)

![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)

![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)

![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)

![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)